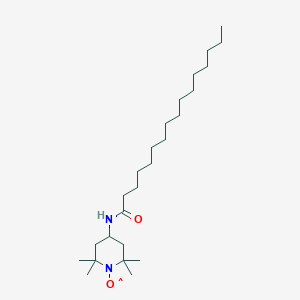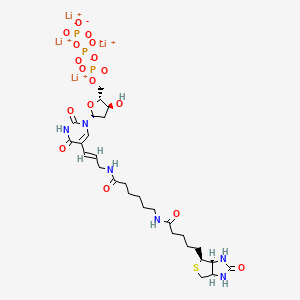
BIo-11-dUTP tetralithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIo-11-dUTP tetralithium salt: is a compound widely used in molecular biology for non-radioactive DNA labeling. It is a modified nucleotide, specifically a biotinylated derivative of deoxyuridine triphosphate (dUTP). The “11” in its name refers to the number of carbon atoms in the linker between the dUTP and biotin, which enhances the interaction between biotin and avidin or streptavidin .
Mechanism of Action
Target of Action
BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .
Mode of Action
The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .
Biochemical Pathways
this compound is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .
Pharmacokinetics
It is known that the compound is supplied as a 1 mm aqueous solution .
Result of Action
The result of the action of this compound is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .
Action Environment
The action of this compound is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .
Biochemical Analysis
Biochemical Properties
BIo-11-dUTP Tetralithium Salt interacts with various enzymes and proteins during the process of DNA labeling. It can be used with all common polymerases . The “11” in its name refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .
Subcellular Localization
Therefore, it is always important to refer to the original research articles and product datasheets for the most accurate and up-to-date information .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:
Activation of dUTP: The dUTP is activated using a suitable reagent, such as carbodiimide, to form an intermediate.
Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an appropriate linker. The reaction is carried out under controlled conditions to ensure the efficient coupling of biotin to the dUTP.
Purification: The resulting biotinylated dUTP is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.
Purification: The product is purified using industrial-scale chromatography techniques to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis, to confirm its identity and purity
Chemical Reactions Analysis
Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.
Common Reagents and Conditions:
Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.
Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .
Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .
Scientific Research Applications
BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:
DNA Labeling: It is used for non-radioactive labeling of DNA in various molecular biology techniques, such as nick translation, random priming, and polymerase chain reaction (PCR).
cDNA Synthesis: It is incorporated into complementary DNA (cDNA) during reverse transcription reactions, allowing for the detection and quantification of specific RNA sequences.
Primer Extension Reactions: It is used in primer extension assays to study DNA-protein interactions and DNA replication mechanisms.
In Situ Hybridization: It is employed in in situ hybridization techniques to detect specific nucleic acid sequences within cells and tissues.
Comparison with Similar Compounds
Biotin-16-dUTP: Another biotinylated dUTP derivative with a longer linker (16 carbon atoms) between the dUTP and biotin.
Digoxigenin-11-dUTP: A digoxigenin-labeled dUTP used for non-radioactive DNA labeling.
Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for fluorescent labeling of DNA.
Uniqueness of BIo-11-dUTP Tetralithium Salt: The unique feature of this compound is the optimal length of the linker (11 carbon atoms) between the dUTP and biotin. This length provides an effective interaction between biotin and avidin or streptavidin, making it suitable for a wide range of applications in DNA labeling and detection .
Properties
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWLQSTMVVCQV-MAKHBLPBSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Li4N6O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)

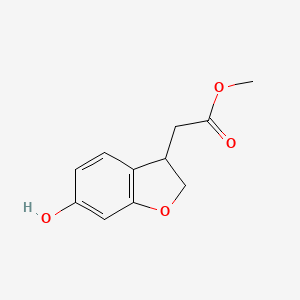
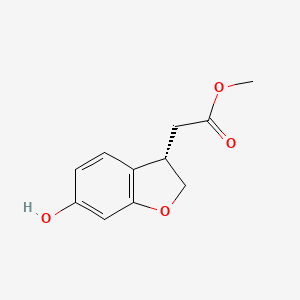
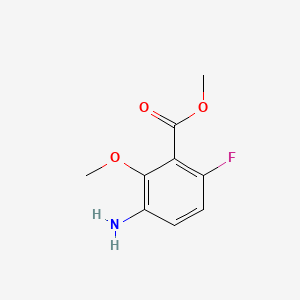
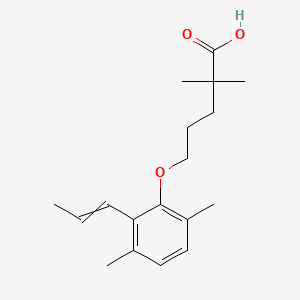

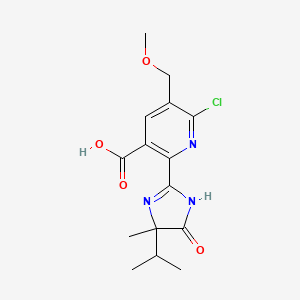
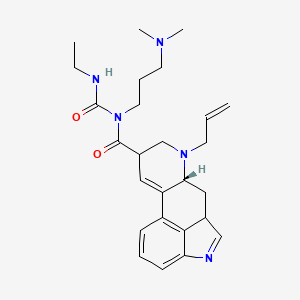

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)
